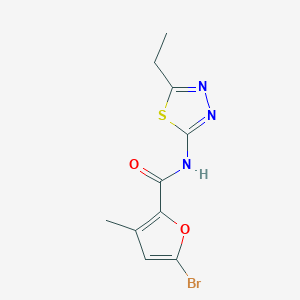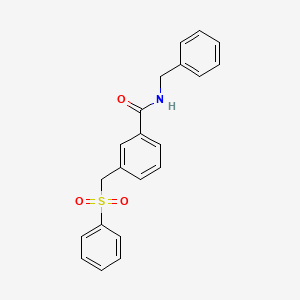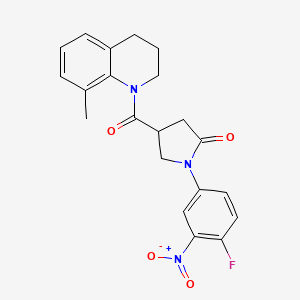
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide, also known as BTF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BTF is a small molecule that belongs to the class of thiadiazole derivatives, which have been shown to possess various biological activities.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide is not fully understood, but it is believed to involve the modulation of various cellular pathways. This compound has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression. This compound has also been shown to modulate the activity of neurotransmitters, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific studies. This compound has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. This compound has also been shown to induce cell death in cancer cells, which may contribute to its anti-cancer activity. This compound has also been shown to modulate the activity of neurotransmitters, which may contribute to its potential use in treating neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide in lab experiments is its small molecular size, which allows for easy penetration into cells and tissues. Another advantage is its synthetic accessibility, which allows for easy production and modification. One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Orientations Futures
There are several future directions for research on 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide. One direction is to investigate its potential use in treating other inflammatory diseases, such as rheumatoid arthritis. Another direction is to investigate its potential use in combination with other anti-cancer agents for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in treating neurological disorders.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 2-bromo-3-methylfuran-2-carboxylic acid chloride in the presence of a base. The reaction yields this compound as a white solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has been investigated for its potential therapeutic applications in various scientific studies. One study found that this compound exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study showed that this compound had anti-cancer activity by inducing cell death in cancer cells. This compound has also been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease.
Propriétés
IUPAC Name |
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2S/c1-3-7-13-14-10(17-7)12-9(15)8-5(2)4-6(11)16-8/h4H,3H2,1-2H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBQBELMKXYDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(C=C(O2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[2-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7550853.png)
![4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B7550873.png)


![N-cyclohexyl-N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7550897.png)
![[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7550902.png)
![[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550907.png)
![N-[1-[4-(benzimidazol-1-yl)phenyl]ethyl]-N-methylpyrimidin-2-amine](/img/structure/B7550914.png)
![1-(3,4-difluorophenyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7550923.png)
![1-[2-[[2-(1-adamantyl)acetyl]amino]acetyl]-N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7550940.png)


![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-3-methylpiperidine-1-sulfonamide](/img/structure/B7550959.png)
![[7-(Ethoxycarbonylamino)-2-oxochromen-4-yl]methyl 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-oxoacetate](/img/structure/B7550965.png)
